molecular formula C10H14N2O2 B176719 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 118055-06-4

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B176719
M. Wt: 194.23 g/mol
InChI Key: UYYNSVHJHJUZRY-UHFFFAOYSA-N
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Description

“Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H14N2O2 . It is a white to yellow solid and is used in various chemical reactions and studies .


Synthesis Analysis

The synthesis of this compound has been described in several studies. For instance, one study described its synthesis based on [8π+2π] cycloaddition reactions of diazafulvenium methides with different steroidal scaffolds . Another study discussed the production of tetrahydropyrazolo [1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H13N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h6,10H,2-5H2,1H3 .


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used in the synthesis of a series of 4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridine derivatives, which were evaluated for their enzymatic inhibitory activity against c-Met kinase .


Physical And Chemical Properties Analysis

The physical form of this compound is a white to yellow solid . Its molecular weight is 195.22 .

Scientific Research Applications

Application in Drug Research

Field

Pharmaceutical Chemistry

Summary of Application

The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research .

Methods of Application

The specific methods of application in this field are not detailed in the available resources.

Results or Outcomes

The outcomes of this application are not specified in the available resources.

Application in the Synthesis of Inhibitors

Field

Medicinal Chemistry

Summary of Application

These studies revealed inhibitors of myeloid cell leukemia among 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines and potential agents for the treatment of autoimmune diseases among 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid amides .

Methods of Application

The method for accessing the key compounds pyrazolo-[4,3-b]pyridine-6-carboxylic acids involves 9 steps and is based on annulation of the pyrazole ring to the polysubstituted pyridine backbone .

Results or Outcomes

Application in Dearomatization Studies

Field

Organic Chemistry

Summary of Application

The compound has been used in studies on the dearomatization of 5,7-substituted pyrazolo[1,5-a]pyrimidines .

Methods of Application

The dearomatization process involves the reduction of model 5,7-dimethylpyrazolo[1,5-a]pyrimidine .

Results or Outcomes

The study confirmed the formation of anti-configured isomers along with syn-isomers in the reduction process . The results indicate the significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules .

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYNSVHJHJUZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556550
Record name Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

CAS RN

118055-06-4
Record name Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Luise, EW Wyatt, GJ Tarver… - European Journal of …, 2019 - Wiley Online Library
An efficient hydrogenation protocol under continuous flow conditions was developed for the synthesis of underrepresented semi‐saturated bicyclic fragments containing highly sp 3 ‐…

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